

A Comparative In Silico Analysis of Benzylmorpholine Analogs in Drug Discovery

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Compound of Interest

Compound Name: Methyl 4-benzylmorpholine-2-carboxylate

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An objective guide for researchers and drug development professionals on the performance and characteristics of benzylmorpholine analogs, supported by available experimental and computational data.

The benzylmorpholine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of pharmacological activities. Analogs of this structure have been investigated for their potential as anticancer agents, antimalarials, appetite suppressants, and inhibitors of various enzymes. This guide provides a comparative overview of published data on benzylmorpholine analogs, focusing on their in silico modeling, structure-activity relationships (SAR), and experimental validation.

Comparative Performance Data

The following tables summarize quantitative data from various studies on benzylmorpholine analogs, showcasing their activity against different biological targets.

Table 1: Inhibition of Cytochrome P450 2A13 (CYP2A13) by Benzylmorpholine Analogs[1][2]

Compound/Analog	Target	IC50 (nM)	Selectivity over CYP2A6	Notes
Analog 1 (ortho-substitution)	CYP2A13	<100	>25-fold	Key feature for selectivity is substitution at the benzyl ortho position.
Analog 2 (ortho-substitution)	CYP2A13	<100	>25-fold	Showed metabolic stability in human lung microsomes. [1]
Analog 3 (ortho-substitution)	CYP2A13	<100	>25-fold	Negative for genetic and hERG toxicities. [1]

Table 2: Antimalarial Activity of Benzylmorpholine Analogs[\[3\]](#)[\[4\]](#)

Compound/Analog	Target Organism	In Vitro IC50 (nM)	Notes
N205 (10a)	Plasmodium falciparum (3D7)	0.84	Selected for in vivo studies based on blood and microsomal stability.[3]
Analog 14	P. falciparum (Pf3D7)	4.7 ± 0.3	Exhibited potent in vitro activity.[4]
Analog 16	P. falciparum (Pf3D7)	-	Exhibited potential IC50 values in the nanomolar range.[4]
Analog 19	P. falciparum (Pf3D7)	12.9 ± 1.1	Structure confirmed by single crystal XRD. [4]
Analog 24	P. falciparum (Pf3D7)	-	Showed in vivo efficacy against P. berghei.[4]

Table 3: Inhibition of Enhancer of Zeste Homolog 2 (EZH2) and Cancer Cell Lines by Benzomorpholine Derivatives[5]

Compound/Analog	Target	A549 IC50 (μM)	NCI-H1975 IC50 (μM)	Notes
6b	EZH2	-	-	Potent EZH2 inhibitor.
6c	EZH2	-	-	Potent EZH2 inhibitor.
6x	EZH2	-	-	Potent EZH2 inhibitor.
6y	EZH2 / A549 & NCI-H1975 cells	1.1	1.1	Reduced EZH2 expression in cells and caused G2/M phase cell cycle arrest.[5]

Table 4: Appetite Suppressant Activity of 2-Benzylmorpholine[6]

Compound/Analog	Species	ED50 (mg/kg)	Time Point	Notes
Racemic 2-benzylmorpholine	Dog	3	1 hour	No stimulant activity observed at doses up to 200 mg/kg.[6]
Racemic 2-benzylmorpholine	Dog	5.5	2 hours	Appetite suppressant effect declined during chronic dosing.[6]
(+)-enantiomer	-	-	-	Activity resides in the (+)-enantiomer.[6]

Experimental and Computational Methodologies

A summary of the key experimental and computational protocols cited in the literature is provided below.

In Vitro Enzyme Inhibition Assays

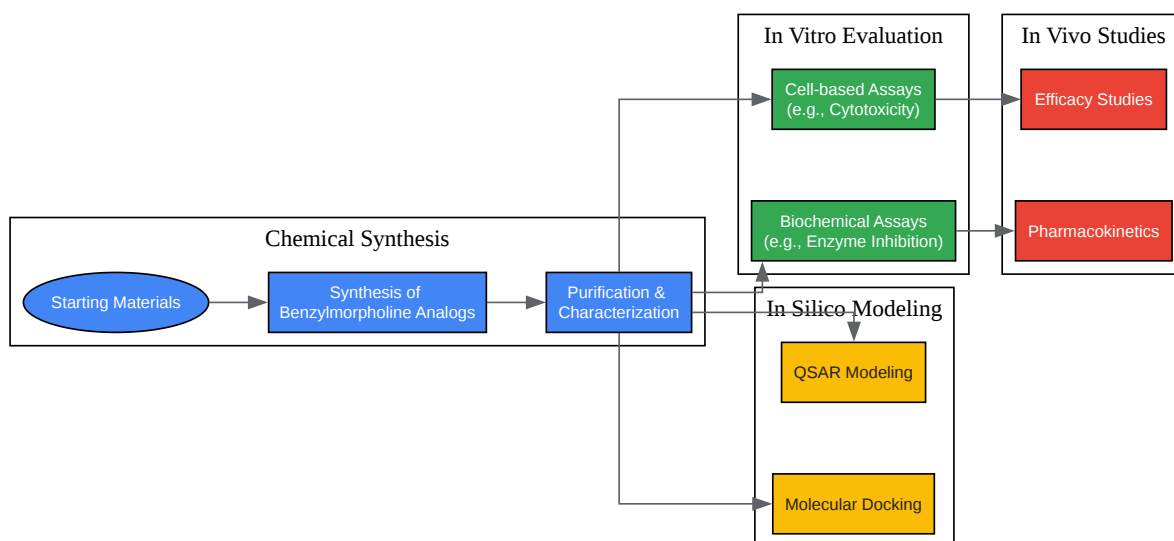
- CYP2A13 and CYP2A6 Inhibition: Assays were performed using recombinant human CYP2A13 and CYP2A6 enzymes. The inhibition was measured by monitoring the metabolism of a fluorescent substrate, and IC50 values were determined from concentration-response curves.[\[1\]](#)
- Antimalarial Activity Assay: The in vitro activity against Plasmodium falciparum was assessed using a SYBR Green I-based fluorescence assay to determine the proliferation of the parasites in the presence of the test compounds.[\[3\]](#)
- EZH2 Inhibition Assay: The inhibitory activity against EZH2 was determined using a biochemical assay that measures the methylation of a histone H3 peptide substrate.[\[5\]](#)
- Cell Proliferation Assay: The antiproliferative activity against cancer cell lines (A549 and NCI-H1975) was evaluated using standard methods like the MTT or SRB assay to determine the IC50 values.[\[5\]](#)

In Silico Modeling Protocols

- Molecular Docking: This technique was used to predict the binding mode of benzylmorpholine analogs within the active site of their target proteins (e.g., falcipain-2 for antimalarial compounds).[\[4\]](#) The process typically involves preparing the protein and ligand structures, performing the docking simulation using software like AutoDock or GOLD, and analyzing the resulting poses and interactions (e.g., H-bonding, hydrophobic contacts).
- Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been employed to build models that correlate the 3D structural features of molecules with their biological activity.[\[7\]](#)[\[8\]](#) These models can then be used to predict the activity of novel compounds.

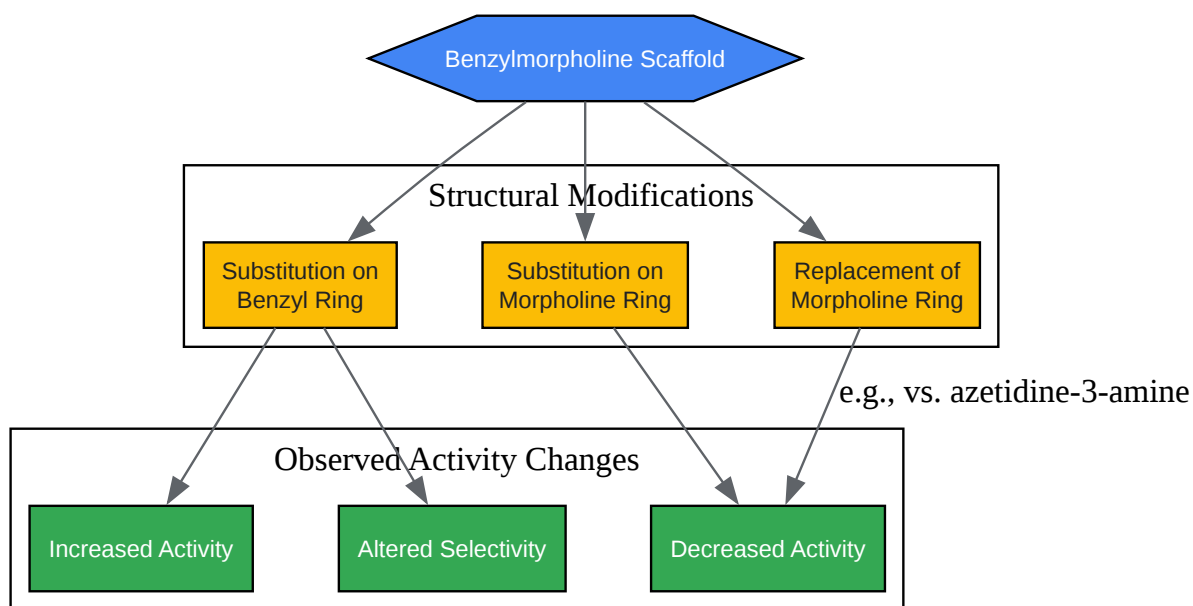
Visualizing Molecular Interactions and Workflows

The following diagrams illustrate key concepts and processes related to the study of benzylmorpholine analogs.



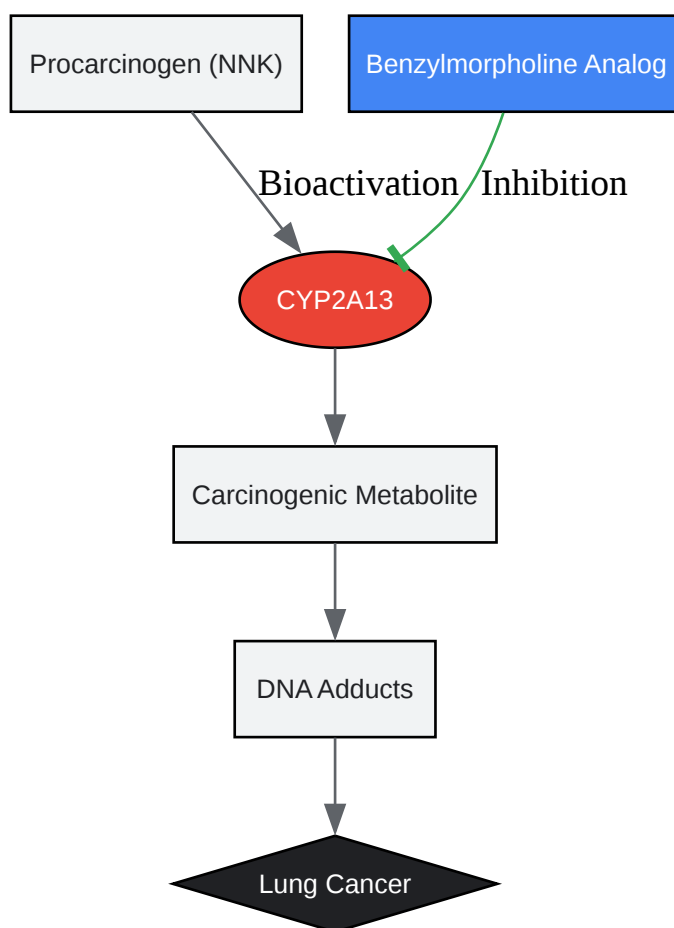
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Caption: General workflow for the discovery and development of benzylmorpholine analogs.



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Caption: Structure-Activity Relationship (SAR) logic for benzylmorpholine analogs.



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Caption: Inhibition of procarcinogen activation by benzylmorpholine analogs.

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